molecular formula C19H17N7O2S2 B14443736 4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide CAS No. 78311-66-7

4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide

Cat. No.: B14443736
CAS No.: 78311-66-7
M. Wt: 439.5 g/mol
InChI Key: CYNWDJYFLYTHIY-UHFFFAOYSA-N
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Description

4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide is a complex organic compound that features a combination of aromatic, tetrazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Phenylmethylene Intermediate: This step involves the reaction of benzaldehyde with an amine to form the phenylmethylene intermediate.

    Tetrazole Formation: The tetrazole ring is introduced through a cyclization reaction involving an azide and a nitrile.

    Thiazole Ring Formation: The thiazole ring is synthesized via a condensation reaction between a thioamide and a haloketone.

    Final Coupling: The final step involves coupling the phenylmethylene intermediate with the tetrazole and thiazole intermediates under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: It is used in the synthesis of other complex organic compounds and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)
  • (+/-)-1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (TCV-116)

Uniqueness

4-((Phenylmethylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide is unique due to its combination of aromatic, tetrazole, and thiazole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

78311-66-7

Molecular Formula

C19H17N7O2S2

Molecular Weight

439.5 g/mol

IUPAC Name

4-(benzylideneamino)-N-[2-(2H-tetrazol-5-yl)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H17N7O2S2/c27-30(28,26(19-20-11-13-29-19)12-10-18-22-24-25-23-18)17-8-6-16(7-9-17)21-14-15-4-2-1-3-5-15/h1-9,11,13-14H,10,12H2,(H,22,23,24,25)

InChI Key

CYNWDJYFLYTHIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N(CCC3=NNN=N3)C4=NC=CS4

Origin of Product

United States

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